Morpholinium, 4-hexadecyl-4-methyl-, chloride

Description

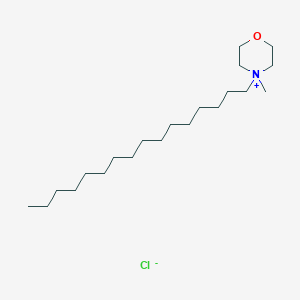

Morpholinium, 4-hexadecyl-4-methyl-, chloride is a quaternary ammonium salt derived from morpholine. Its structure consists of a morpholinium ring substituted at the nitrogen atom with a hexadecyl (C₁₆H₃₃) chain and a methyl (CH₃) group, with chloride as the counterion. However, direct experimental data on this compound are scarce in the provided evidence; comparisons are inferred from structurally related morpholinium derivatives.

Properties

IUPAC Name |

4-hexadecyl-4-methylmorpholin-4-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLKFNXMXICQAW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529428 | |

| Record name | 4-Hexadecyl-4-methylmorpholin-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68374-59-4 | |

| Record name | 4-Hexadecyl-4-methylmorpholin-4-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4-hexadecyl-4-methyl-, chloride typically involves the quaternization of morpholine with 4-hexadecyl-4-methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4-hexadecyl-4-methyl-, chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt .

Scientific Research Applications

Morpholinium, 4-hexadecyl-4-methyl-, chloride has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.

Medicine: Studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Morpholinium, 4-hexadecyl-4-methyl-, chloride primarily involves its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This can lead to cell lysis in microbial cells, making it an effective antimicrobial agent. The molecular targets include phospholipids and proteins within the cell membrane.

Comparison with Similar Compounds

Structural Features and Substituents

Key Observations :

- Chain Length : The hexadecyl chain in the target compound enhances hydrophobicity compared to shorter substituents (e.g., methyl, chloroethyl) .

- Functional Groups : Compounds like 4-morpholineacetic acid HCl introduce ionizable carboxylic acid groups, altering solubility and reactivity .

- Counterions : Iodide in may increase solubility in polar solvents compared to chloride due to lower lattice energy.

Comparison :

- Longer alkyl chains (e.g., hexadecyl) may require harsher reaction conditions (e.g., elevated temperatures) compared to shorter substituents.

Physical Properties

Key Observations :

- The target’s long alkyl chain likely reduces solubility in polar solvents (e.g., water, methanol) compared to smaller derivatives .

- Higher molecular weight (~430 vs. 145–230 g/mol) may influence applications in drug delivery or material science.

Biological Activity

Morpholinium, 4-hexadecyl-4-methyl-, chloride is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial and cytotoxic applications. This article provides a detailed exploration of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H44ClNO and a molecular weight of approximately 362.03 g/mol. The compound features a morpholinium ring with a long hydrophobic hexadecyl tail and a positively charged nitrogen atom. This structure contributes to its unique interactions with biological membranes, enhancing its antimicrobial efficacy.

Antimicrobial Activity

Research indicates that morpholinium compounds exhibit significant antimicrobial properties against a range of bacterial strains. The long hydrophobic tail is crucial for disrupting microbial membranes, leading to cell lysis. The effectiveness of morpholinium, 4-hexadecyl-4-methyl-, against various pathogens is summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250–500 µg/mL |

| Escherichia coli | 250–500 µg/mL |

| Pseudomonas aeruginosa | 250–500 µg/mL |

| Candida albicans | Susceptible (specific MIC not reported) |

The MIC values indicate that while the compound is effective against both Gram-positive and Gram-negative bacteria, the concentrations required for inhibition are relatively high compared to other known antimicrobial agents .

Cytotoxicity Studies

Morpholinium, 4-hexadecyl-4-methyl-, has also been investigated for its cytotoxic effects on cancer cell lines. Studies show that it can induce cell death in certain types of cancer cells, suggesting potential applications in cancer therapy. The cytotoxicity profile varies significantly depending on the specific cancer type and concentration used.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of morpholinium compounds on human cancer cell lines, demonstrating the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that morpholinium derivatives could be further explored as potential anticancer agents due to their selective toxicity towards malignant cells .

The antimicrobial action of morpholinium compounds is primarily attributed to their ability to interact with negatively charged components of microbial membranes. The cationic nature allows these compounds to disrupt membrane integrity through electrostatic interactions, leading to membrane depolarization and eventual cell death .

Toxicity Considerations

Despite their biological activity, the toxicity of morpholinium compounds towards non-target organisms remains a concern. Research has shown varying degrees of toxicity across different biological systems:

| Organism | EC50 (mg/L) |

|---|---|

| Daphnia magna | >23,780 |

| Scenedesmus vacuolatus | >29,130 |

| Human fibroblasts | 50 |

These results indicate that while morpholinium compounds can be effective antimicrobials, their environmental impact and potential toxicity to non-target organisms must be carefully evaluated .

Q & A

Q. How to access structural data for computational modeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.